molecular formula C16H13N3O B12452415 2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide

2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide

Cat. No.: B12452415
M. Wt: 263.29 g/mol
InChI Key: PXKAHQPFSSNVAG-UHFFFAOYSA-N
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Description

2-[(E)-(1H-INDOL-3-YLMETHYLIDENE)AMINO]BENZAMIDE is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole moiety linked to a benzamide group, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1H-INDOL-3-YLMETHYLIDENE)AMINO]BENZAMIDE typically involves the condensation of indole-3-carboxaldehyde with 2-aminobenzamide. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Indole-3-carboxaldehyde+2-aminobenzamide2-[(E)-(1H-INDOL-3-YLMETHYLIDENE)AMINO]BENZAMIDE\text{Indole-3-carboxaldehyde} + \text{2-aminobenzamide} \rightarrow \text{2-[(E)-(1H-INDOL-3-YLMETHYLIDENE)AMINO]BENZAMIDE} Indole-3-carboxaldehyde+2-aminobenzamide→2-[(E)-(1H-INDOL-3-YLMETHYLIDENE)AMINO]BENZAMIDE

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1H-INDOL-3-YLMETHYLIDENE)AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-(1H-INDOL-3-YLMETHYLIDENE)AMINO]BENZAMIDE involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Shares the indole moiety but differs in the functional group attached to the indole ring.

    Benzamide: Lacks the indole moiety but has a similar amide functional group.

    Indole-3-acetic acid: Contains the indole moiety with an acetic acid functional group.

Uniqueness

2-[(E)-(1H-INDOL-3-YLMETHYLIDENE)AMINO]BENZAMIDE is unique due to its specific combination of the indole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylideneamino)benzamide

InChI

InChI=1S/C16H13N3O/c17-16(20)13-6-2-4-8-15(13)19-10-11-9-18-14-7-3-1-5-12(11)14/h1-10,18H,(H2,17,20)

InChI Key

PXKAHQPFSSNVAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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